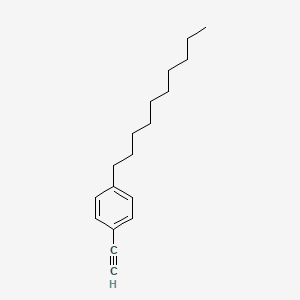
1-Decyl-4-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-4-ethynylbenzene is an organic compound with the molecular formula C18H26 It consists of a benzene ring substituted with a decyl group at the 1-position and an ethynyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Decyl-4-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-ethynylbenzene with decyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Decyl-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of 4-(1-decyl)benzaldehyde.
Reduction: Formation of 1-decyl-4-ethylbenzene.
Substitution: Formation of 1-decyl-4-bromobenzene or 1-decyl-4-nitrobenzene.
Scientific Research Applications
1-Decyl-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Decyl-4-ethynylbenzene depends on its specific application. In chemical reactions, the ethynyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The benzene ring provides stability and can participate in various substitution reactions. The decyl group imparts hydrophobic properties, influencing the compound’s solubility and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Decyl-4-ethylbenzene: Similar structure but with an ethyl group instead of an ethynyl group.
1-Decylbenzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethynylbenzene: Lacks the decyl group, affecting its solubility and hydrophobicity.
Uniqueness
1-Decyl-4-ethynylbenzene is unique due to the presence of both a long alkyl chain (decyl group) and an ethynyl group
Properties
CAS No. |
126708-45-0 |
|---|---|
Molecular Formula |
C18H26 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
1-decyl-4-ethynylbenzene |
InChI |
InChI=1S/C18H26/c1-3-5-6-7-8-9-10-11-12-18-15-13-17(4-2)14-16-18/h2,13-16H,3,5-12H2,1H3 |
InChI Key |
RQFBYVBEAMKEKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
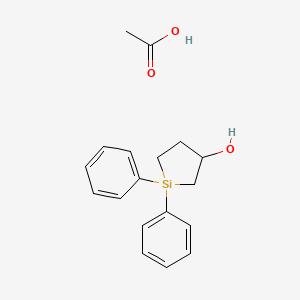
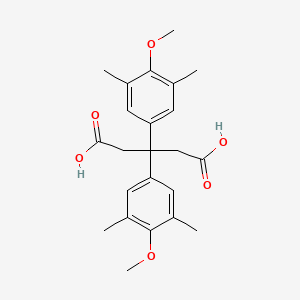
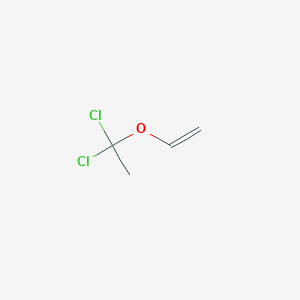
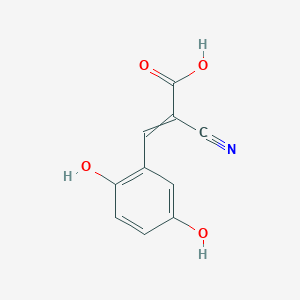
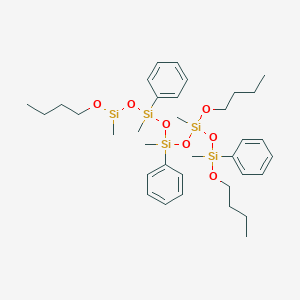
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
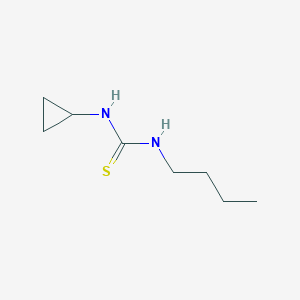
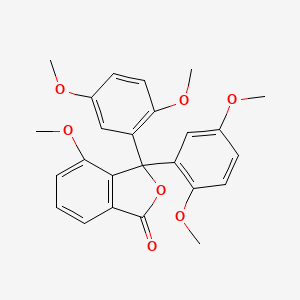
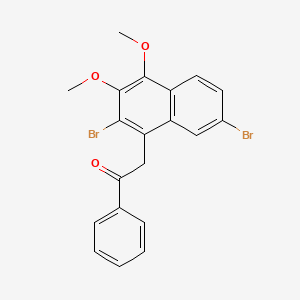
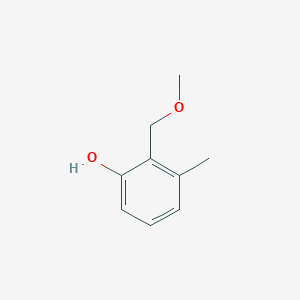
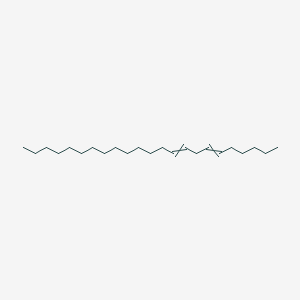
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
